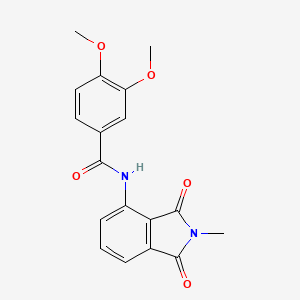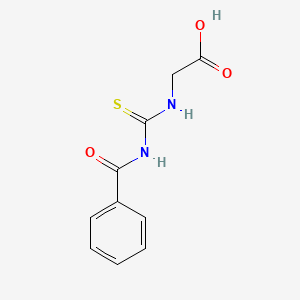
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C6H6IN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of an iodine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile typically involves the iodination of 1,5-dimethylpyrazole-3-carbonitrile. One common method is the reaction of 1,5-dimethylpyrazole-3-carbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) and an appropriate solvent (e.g., toluene, ethanol) under inert atmosphere.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a metal catalyst (e.g., Pd/C) under hydrogen gas.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Reduction Reactions: 4-Amino-1,5-dimethylpyrazole-3-carbonitrile or its derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the iodine atom and nitrile group can enhance its binding affinity and selectivity towards target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1,5-dimethylpyrazole-3-carbonitrile
- 4-Chloro-1,5-dimethylpyrazole-3-carbonitrile
- 4-Fluoro-1,5-dimethylpyrazole-3-carbonitrile
Uniqueness
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
54384-71-3; 863752-94-7 |
|---|---|
Molekularformel |
C6H6IN3 |
Molekulargewicht |
247.039 |
IUPAC-Name |
4-iodo-1,5-dimethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 |
InChI-Schlüssel |
CWPNLYCUEKSGOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C#N)I |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2869784.png)

![2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)


![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)






